methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the molecular formula C8H12N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 3-carbamoyl-1H-pyrazole with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biological Activity
Methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1342364-01-5) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₄N₄O₃
- Molecular Weight : 214.24 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological effects:
1. Antioxidant Activity
Studies have shown that pyrazole derivatives, including this compound, possess significant antioxidant properties. They are capable of scavenging free radicals, which can mitigate oxidative stress in biological systems. For example, the compound demonstrated strong activity in DPPH and ABTS radical scavenging assays, indicating its potential as a neuroprotective agent .
2. Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) revealed that this compound significantly protects against cell injury. It reduced cell death and improved cell viability, suggesting its potential therapeutic application in ischemic stroke models .
3. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In various models, it exhibited the ability to inhibit pro-inflammatory cytokines and reduce inflammation markers, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is believed to involve multiple mechanisms:
- Free Radical Scavenging : The pyrazole moiety contributes to the compound's ability to neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Metal Chelation : The compound has shown metal chelation properties, particularly with Cu²⁺ ions, which may further enhance its neuroprotective effects by preventing metal-induced oxidative stress .
Case Studies and Research Findings
Study | Findings |
---|---|
Study on Antioxidant Capacity | Demonstrated significant antioxidant activity in DPPH and ABTS assays. |
Neuroprotection in OGD/R Model | Reduced infarct area and improved cell viability in mouse models of ischemia. |
Anti-inflammatory Activity | Inhibited cytokine release in LPS-stimulated macrophages. |
Notable Research
A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. The findings indicated that these compounds could lead to the development of new therapeutic agents for neurodegenerative diseases due to their protective effects against neuronal injury .
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 3-(3-carbamoylpyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H13N3O3/c1-6(9(14)15-2)5-12-4-3-7(11-12)8(10)13/h3-4,6H,5H2,1-2H3,(H2,10,13) |
InChI Key |
HLQXFMOZWWCAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)C(=O)N)C(=O)OC |
Origin of Product |
United States |
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